

Application Notes and Protocols: ^1H NMR Spectrum of Cinnamyl Isovalerate

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Compound of Interest

Compound Name: *Cinnamyl isovalerate*

Cat. No.: B1232534

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Introduction

Cinnamyl isovalerate is an ester that finds application in the flavor and fragrance industry, contributing a fruity and balsamic aroma. For researchers in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of such organic compounds. This document provides a detailed protocol for acquiring the ^1H NMR spectrum of **cinnamyl isovalerate** and an analysis of its characteristic signals.

Chemical Structure

- IUPAC Name: (E)-3-phenylprop-2-en-1-yl 3-methylbutanoate
- Molecular Formula: $\text{C}_{14}\text{H}_{18}\text{O}_2$
- Molecular Weight: 218.29 g/mol
- CAS Number: 140-27-2

Predicted ^1H NMR Spectral Data

While a publicly available, fully characterized ^1H NMR spectrum with detailed experimental parameters for **cinnamyl isovalerate** is not readily found in the cited literature, a predicted

spectrum can be derived based on established chemical shift principles and data from structurally similar compounds. The following table summarizes the expected ^1H NMR data for **cinnamyl isovalerate**, assuming the spectrum is recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-a (2H)	~ 0.95	Doublet	~ 6.6	6H
H-b (1H)	~ 2.08	Multiplet	-	1H
H-c (2H)	~ 2.20	Doublet	~ 7.2	2H
H-d (2H)	~ 4.70	Doublet	~ 6.6	2H
H-e (1H)	~ 6.25	Doublet of Triplets	~ 15.8, 6.6	1H
H-f (1H)	~ 6.65	Doublet	~ 15.8	1H
H-g (5H)	~ 7.20 - 7.40	Multiplet	-	5H

Experimental Protocol

This section details the methodology for acquiring a high-quality ^1H NMR spectrum of **cinnamyl isovalerate**.

1. Sample Preparation

- Materials:
 - Cinnamyl isovalerate** sample
 - Deuterated chloroform (CDCl_3 , 99.8+ atom % D)
 - Tetramethylsilane (TMS)
 - NMR tube (5 mm)

- Pasteur pipette
- Small vial
- Cotton wool
- Procedure:
 - Weigh approximately 10-20 mg of the **cinnamyl isovalerate** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Add one drop of tetramethylsilane (TMS) to the vial as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
 - Gently swirl the vial to ensure the sample is completely dissolved.
 - Place a small plug of cotton wool into a Pasteur pipette to create a filter.
 - Filter the sample solution through the cotton plug into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could adversely affect the spectral resolution.
 - Ensure the liquid height in the NMR tube is approximately 4-5 cm.
 - Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrument: 400 MHz (or higher field) NMR Spectrometer
- Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)
- Parameters:
 - Solvent: CDCl_3
 - Temperature: 298 K (25 °C)
 - Pulse Program: Standard 1D proton pulse sequence (e.g., zg30)

- Number of Scans (NS): 16 to 64 (depending on sample concentration)
- Relaxation Delay (D1): 1.0 - 2.0 seconds
- Acquisition Time (AQ): ~ 3-4 seconds
- Spectral Width (SW): 0 to 12 ppm
- Receiver Gain (RG): Autoadjust

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate all peaks to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to aid in structural assignment.

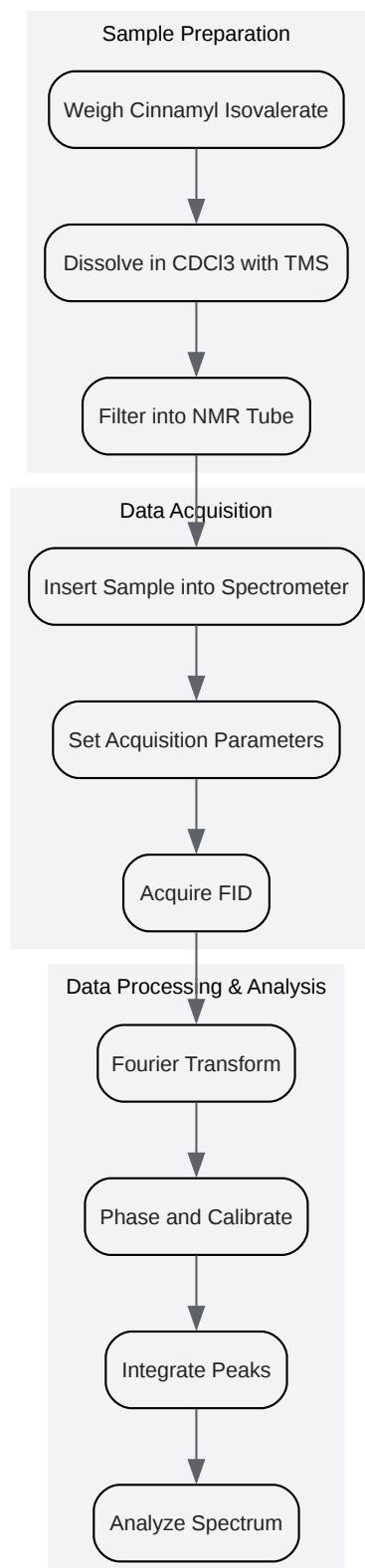
Visualization of Cinnamyl Isovalerate Structure and Proton Assignments

The following diagram illustrates the chemical structure of **cinnamyl isovalerate** with the assigned protons corresponding to the data in the table above.

Caption: Structure of **cinnamyl isovalerate** with proton assignments.

Workflow for ^1H NMR Analysis

The logical flow from sample preparation to final spectral analysis is outlined in the diagram below.

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